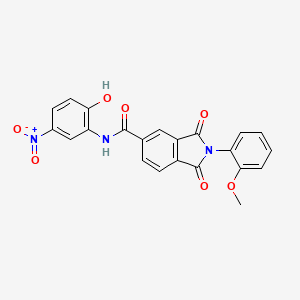
N-(2-phenoxyethyl)-N'-(1-phenylethyl)ethanediamide
Descripción general
Descripción
N-(2-phenoxyethyl)-N'-(1-phenylethyl)ethanediamide, also known as PPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPEDA is a diamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyethyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition by this compound may contribute to its anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation by this compound may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models, with a potency similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. This compound has also been shown to have anticancer properties in vitro, with the ability to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyethyl)-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis methods. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(2-phenoxyethyl)-N'-(1-phenylethyl)ethanediamide, including its potential use as a therapeutic agent for inflammatory diseases and cancer, as well as its potential use as an environmentally friendly pesticide. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis methods and explore its potential applications in materials science.
Aplicaciones Científicas De Investigación
N-(2-phenoxyethyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential anticancer properties, with promising results in vitro. In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(15-8-4-2-5-9-15)20-18(22)17(21)19-12-13-23-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAIRLLXZKMPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



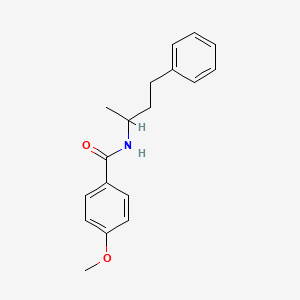
![N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide](/img/structure/B3945569.png)
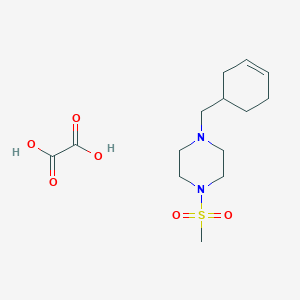
![N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-fluorophenyl)propyl]-2-furamide](/img/structure/B3945579.png)
![3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B3945589.png)
![4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3945595.png)
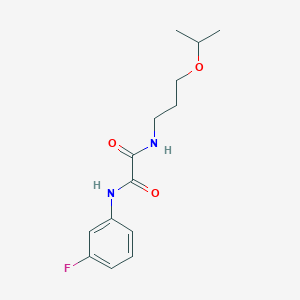
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3945602.png)
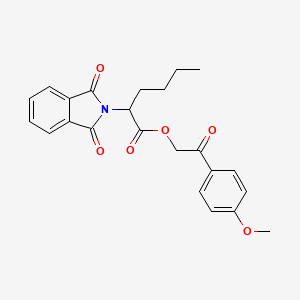
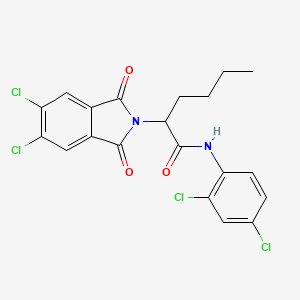
![2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945637.png)
![N-(3-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945647.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-methoxy-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide](/img/structure/B3945652.png)
